N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide
Brand Name: Vulcanchem
CAS No.: 955737-88-9
VCID: VC5000783
InChI: InChI=1S/C17H22N2O2/c1-11(2)17(21)19-8-7-12-5-6-15(9-14(12)10-19)18-16(20)13-3-4-13/h5-6,9,11,13H,3-4,7-8,10H2,1-2H3,(H,18,20)
SMILES: CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3CC3
Molecular Formula: C17H22N2O2
Molecular Weight: 286.375

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide

CAS No.: 955737-88-9

Cat. No.: VC5000783

Molecular Formula: C17H22N2O2

Molecular Weight: 286.375

* For research use only. Not for human or veterinary use.

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide - 955737-88-9

Specification

CAS No. 955737-88-9
Molecular Formula C17H22N2O2
Molecular Weight 286.375
IUPAC Name N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclopropanecarboxamide
Standard InChI InChI=1S/C17H22N2O2/c1-11(2)17(21)19-8-7-12-5-6-15(9-14(12)10-19)18-16(20)13-3-4-13/h5-6,9,11,13H,3-4,7-8,10H2,1-2H3,(H,18,20)
Standard InChI Key SUYRTZMRFGSCCH-UHFFFAOYSA-N
SMILES CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3CC3

Introduction

Structural Representation

PropertyValue
Molecular FormulaC₁₅H₁₈N₂O₂
Molecular Weight258.32 g/mol
IUPAC NameN-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide

Synthetic Route Overview

StepDescription
Step 1Synthesis of tetrahydroisoquinoline core
Step 2Introduction of isobutyryl substituent
Step 3Cyclization to form cyclopropanecarboxamide
  • Biological Activity and Applications

Research indicates that compounds similar to N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide may exhibit various biological activities:

Potential Therapeutic Applications

  • Neuroprotective Effects: The compound may influence dopamine receptor activity or inhibit kinases involved in neurodegenerative diseases.

  • Anti-Cancer Properties: Some derivatives have shown promise in inhibiting cancer cell proliferation.

Mechanism of Action

The mechanism of action for this compound largely depends on its interaction with specific biological targets such as enzymes or receptors involved in cellular signaling pathways.

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopropanecarboxamide represents a significant area of interest within medicinal chemistry due to its unique structure and potential therapeutic applications. Ongoing research into its biological activity and synthesis may yield valuable insights into its role in drug development and therapeutic interventions for various diseases.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator